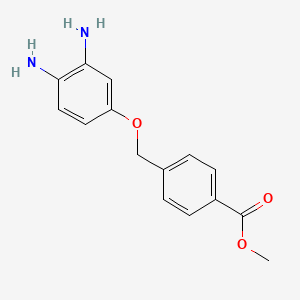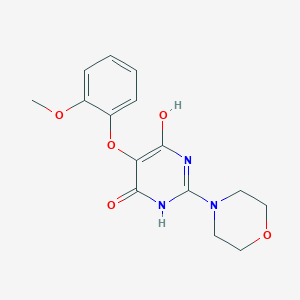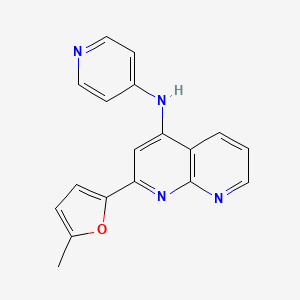
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyridine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves the reaction of 2-acetylpyridine with 5-methylfurfural. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of biomass-derived reagents, such as 5-methylfurfural, can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The pyridine and naphthyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furfural derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the pyridine or naphthyridine rings .
Scientific Research Applications
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential medicinal properties, such as antimicrobial or anticancer activity, are being explored in various studies.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
Uniqueness
What sets 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine apart is its combination of furan, pyridine, and naphthyridine moieties, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N4O/c1-12-4-5-17(23-12)16-11-15(21-13-6-9-19-10-7-13)14-3-2-8-20-18(14)22-16/h2-11H,1H3,(H,19,20,21,22) |
InChI Key |
MIANEERHABXABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
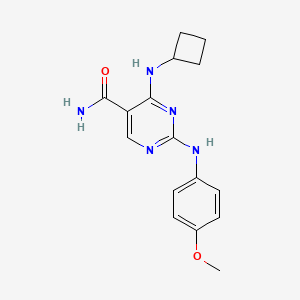
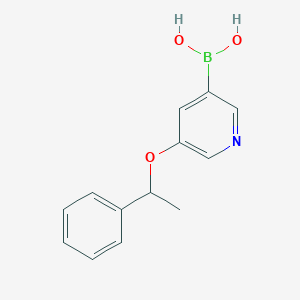
![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
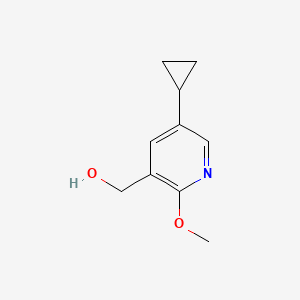

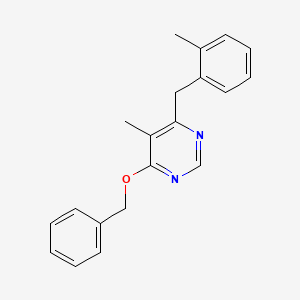
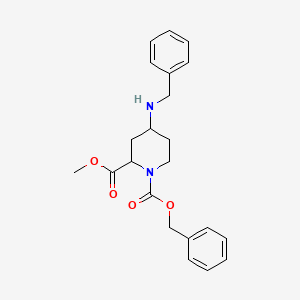
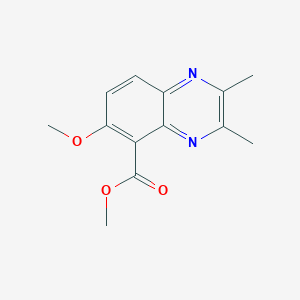
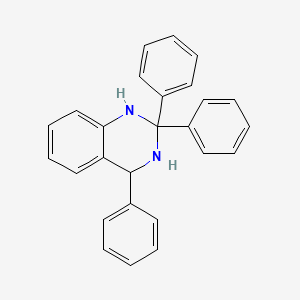
![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
